![molecular formula C21H14N6O4S3 B2560955 (E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide CAS No. 342592-92-1](/img/structure/B2560955.png)
(E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide
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Overview
Description
(E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H14N6O4S3 and its molecular weight is 510.56. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Application
The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including structures similar to the compound of interest, have been explored for their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers for cancer treatment. The photophysical and photochemical properties of these compounds in dimethyl sulfoxide indicate their significant potential in medical applications, especially in targeting cancer cells through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Kynurenine Pathway Investigation
Benzenesulfonamide derivatives have been synthesized and evaluated for their role as high-affinity inhibitors of kynurenine 3-hydroxylase, a critical enzyme in the kynurenine pathway. This pathway is of interest in the study of neurodegenerative diseases and the mechanism of neuronal injury. Compounds synthesized for targeting this enzyme have shown efficacy in increasing kynurenic acid concentration in the brain, offering insights into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antitumor Activity of Sulfonamide Derivatives
Novel sulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. These compounds, incorporating benzoxazol, benzothiazol, or benzimidazol moieties, have shown remarkable activity and selectivity toward specific cancer cell lines, highlighting their potential in cancer therapy. The synthesis process and the structure-activity relationships of these compounds provide valuable information for the development of new anticancer agents (Sławiński & Brzozowski, 2006).
Photochemical and Photophysical Properties
The study of sulfonamide amphiphiles has revealed their first hyperpolarizability, a property significant for the development of nonlinear optical materials. The evaluation of these compounds through ab initio, semiempirical calculations, and hyper-Rayleigh scattering measurement indicates their potential in creating advanced materials for optical applications (Kucharski, Janik, & Kaatz, 1999).
Multi-stimuli Responsive Materials
The development of novel V-shaped molecules, including half-cut cruciforms, has been explored for their multi-stimuli responsive properties. These materials show promising applications in security inks due to their morphology-dependent fluorochromism, which can be induced by mechanical force or pH stimuli. Such innovative materials offer potential uses in various fields, including security and sensing technologies (Lu & Xia, 2016).
Mechanism of Action
Target of Action
Compounds like “(E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide” often target specific enzymes or receptors in the body. These targets are usually proteins that play crucial roles in cellular processes .
Mode of Action
The compound may bind to its target, altering the target’s normal function. This could inhibit (block) the target’s activity, enhance it, or modify it in some other way .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. This could lead to changes in cellular functions, such as cell growth, cell death, or immune response .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is eliminated from the body. These properties can greatly affect the compound’s bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. This could range from killing cancer cells to reducing inflammation, depending on the specific compound and its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective at lower pH levels, or they may be broken down more quickly at higher temperatures .
properties
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6O4S3/c22-11-15(20-25-19(13-33-20)14-1-5-17(6-2-14)27(28)29)12-24-16-3-7-18(8-4-16)34(30,31)26-21-23-9-10-32-21/h1-10,12-13,24H,(H,23,26)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMYGJDFAQEDQZ-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)/C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.